Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-8-5-6-11(7-9(8)2)12-10(3)19-14(16)13(12)15(17)18-4/h5-7H,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRBAEDFJIVPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling introduces aryl groups post-cyclization:
- Substrate : 2-Amino-5-bromo-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
- Catalyst : Pd(PPh₃)₄ (2 mol%)
- Conditions : K₂CO₃, dioxane/water (4:1), 90°C, 12 hours.
Limitations :
- Requires brominated precursor, adding synthetic steps.
- Competing homocoupling reduces yield without rigorous degassing.
Reductive Amination Alternatives
For analogs with varied amino groups:
- Ketone Intermediate : React with ammonium acetate in glacial acetic acid
- Reducing Agent : NaBH₃CN (pH 4–5, methanol).
Purity Assurance and Analytical Validation
Critical Quality Control Metrics :
- Chromatographic Purity :
- HPLC: C18 column, acetonitrile/water (70:30), 1 mL/min, λ = 254 nm
- Retention time: 8.2 ± 0.3 minutes.
- Spectroscopic Confirmation :
Impurity Profile :
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Des-methyl byproduct | Incomplete alkylation | Excess CH₃Cl, longer reaction time |
| Oxidized sulfur species | Gewald overoxidation | Strict temperature control |
Industrial-Scale Considerations
While lab-scale synthesis achieves gram quantities, scale-up challenges include:
- Exothermic Control : Jacketed reactors for Gewald step to maintain ≤100°C.
- Solvent Recovery : DMF distillation and reuse (≥90% recovery).
- Waste Streams : Sulfur residues treated with NaHCO₃ before disposal.
Cost-Benefit Analysis :
| Component | Cost Contribution (%) |
|---|---|
| 3,4-Dimethylacetophenone | 45 |
| Methyl cyanoacetate | 30 |
| Catalysts/Palladium | 15 |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine
In medicine, the compound’s derivatives are explored for their pharmacological properties. They may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for use in electronic devices and other high-tech applications.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key analogs differ in substituents on the phenyl ring and ester groups. Below is a comparative table:
Key Observations :
- Substituent Effects : 3,4-Dimethylphenyl groups enhance steric bulk and lipophilicity, while electron-withdrawing groups (e.g., 3-chlorophenyl) may influence reactivity .
Biological Activity
Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate, also known by its CAS number 438219-18-2, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂S |
| Molecular Weight | 242.34 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 405.6 °C |
| Flash Point | 199.1 °C |
Structural Features
The compound features a thiophene ring, which is crucial for its biological activity. The presence of an amino group and a carboxylate group enhances its reactivity and potential interactions with biological targets.
Antitumor Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising cytotoxic effects against various cancer cell lines, with IC50 values indicating effective growth inhibition. The structural activity relationship suggests that the presence of electron-donating groups, such as methyl substituents on the phenyl ring, enhances antitumor activity .
Case Study: Thiazole Derivatives
A review of thiazole-bearing molecules highlighted the importance of specific substitutions in enhancing their cytotoxicity. For example, compounds with dimethyl substitutions on the phenyl ring demonstrated improved potency against cancer cell lines compared to their unsubstituted counterparts .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiophene derivatives are known to exhibit varying degrees of antibacterial and antifungal activities. A study demonstrated that modifications at the 2-position of the thiophene ring significantly impacted the biological activity of synthesized compounds.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Methyl Substituents : The presence of methyl groups at specific positions on the phenyl ring correlates with increased lipophilicity and enhanced biological activity.
- Functional Groups : Amino and carboxylate groups are critical for interaction with biological targets, influencing both pharmacokinetics and pharmacodynamics.
Summary of Biological Activities
Experimental Studies
- Antitumor Studies : Compounds structurally similar to this compound were tested against multiple cancer cell lines, showing IC50 values less than standard treatments like doxorubicin.
- Antimicrobial Tests : The compound was subjected to antimicrobial assays where it exhibited varying levels of inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate?
- Methodological Answer : The Gewald reaction is a standard approach for synthesizing 2-aminothiophene derivatives. Starting with ketones or aldehydes, this one-pot, three-component reaction involves a cyanide source (e.g., ammonium acetate), elemental sulfur, and α-methylene carbonyl compounds. For substituted aryl groups (e.g., 3,4-dimethylphenyl), optimize reaction conditions (solvent: ethanol/DMF, temperature: 80–100°C, 12–24 hours) to enhance regioselectivity and yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Combine spectral techniques:
- NMR : Analyze and NMR to confirm substitution patterns (e.g., methyl groups at positions 3,4-dimethylphenyl and thiophene ring).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S percentages to confirm stoichiometry.
Cross-reference with published spectral data for analogous thiophene esters (e.g., ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate) to resolve ambiguities .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of fine powders; employ wet methods for transfer. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Monitor for acute toxicity symptoms (e.g., respiratory irritation) and follow institutional guidelines for exposure control .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) and refine structures using SHELXL (for high-resolution data) or OLEX2 (for integrated solution-refinement workflows). Address disorder in the 3,4-dimethylphenyl group via PART instructions in SHELXL. Validate hydrogen bonding (e.g., NH···O=C interactions) using Mercury software to analyze packing diagrams .
Q. What experimental strategies address contradictions in spectroscopic vs. computational data?
- Methodological Answer : If NMR chemical shifts conflict with DFT-predicted values (e.g., due to solvent effects or dynamic processes):
- Variable Temperature (VT) NMR : Probe conformational equilibria (e.g., hindered rotation of the ester group).
- Solvent Titration : Assess hydrogen bonding or polarity-driven shifts.
- X-ray Crystallography : Resolve absolute configuration and compare with optimized DFT geometries .
Q. How to design bioactivity studies for thiophene derivatives like this compound?
- Methodological Answer : Prioritize targets based on structural analogs (e.g., 2-aminothiophene carboxamides with kinase inhibition). Use in silico docking (AutoDock Vina) to predict binding to enzymes like COX-2 or EGFR. Validate via in vitro assays:
- Enzyme Inhibition : Measure IC values using fluorogenic substrates.
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
Correlate substituent effects (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) with activity trends .
Q. What refinements in SHELXL improve structural accuracy for low-resolution datasets?
- Methodological Answer : For twinned or low-resolution
- Twin Refinement : Use TWIN/BASF commands to model twin domains.
- Constraints/Restraints : Apply SIMU/DELU for anisotropic displacement parameters.
- Hirshfeld Atom Refinement (HAR) : Enhance hydrogen atom positioning in electron density maps.
Validate refinement stability via R convergence and omit maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
